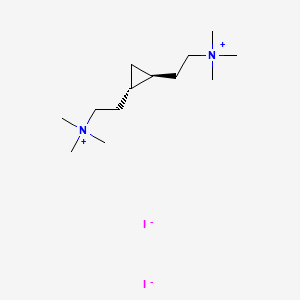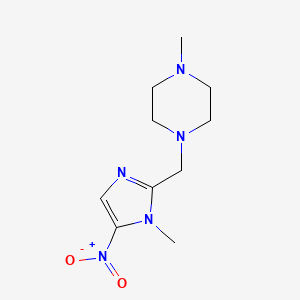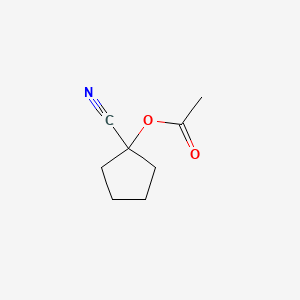![molecular formula C20H26N4O3 B13767855 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile CAS No. 58444-23-8](/img/structure/B13767855.png)
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is a chemical compound with the molecular formula C20H26N4O3 and a molecular weight of 370.45 g/mol . This compound is known for its unique structure, which includes a nicotinonitrile core substituted with hydroxyethyl and phenoxyethoxy groups. It has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves multiple steps. One common method includes the reaction of 4-methyl-2-nitrobenzonitrile with 2-hydroxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-(2-phenoxyethoxy)propylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl and phenoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Hydroxyethyl)(methyl)amino]nicotinonitrile
- 4-Methyl-2-[(3-phenoxypropyl)amino]nicotinonitrile
- 2-[(2-Phenoxyethoxy)propyl]amino-4-methylpyridine-3-carbonitrile
Uniqueness
6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58444-23-8 |
|---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-4-methyl-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H26N4O3/c1-16-14-19(22-9-10-25)24-20(18(16)15-21)23-8-5-11-26-12-13-27-17-6-3-2-4-7-17/h2-4,6-7,14,25H,5,8-13H2,1H3,(H2,22,23,24) |
InChI Key |
JZFSKHDCPOQSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCCOCCOC2=CC=CC=C2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)

![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)




